Carboxy phosphate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7244-85-1 |

|---|---|

Molekularformel |

CH3O6P |

Molekulargewicht |

142 g/mol |

IUPAC-Name |

phosphono hydrogen carbonate |

InChI |

InChI=1S/CH3O6P/c2-1(3)7-8(4,5)6/h(H,2,3)(H2,4,5,6) |

InChI-Schlüssel |

LQQCGEGRINLHDP-UHFFFAOYSA-N |

SMILES |

C(=O)(O)OP(=O)(O)O |

Kanonische SMILES |

C(=O)(O)OP(=O)(O)O |

Synonyme |

carbonic acid, monoanhydride with phosphoric acid, ion(2-) carbonic-phosphoric anhydride carboxy phosphate carboxyphosphate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery of Carboxy Phosphate: A Fleeting Intermediate with a Pivotal Role

An In-depth Technical Guide on the Core Biochemical Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The identification of carboxy phosphate as a transient, high-energy intermediate was a landmark discovery in biochemistry, fundamentally shaping our understanding of key metabolic pathways, including the urea cycle and the biosynthesis of pyrimidine nucleotides and arginine. This whitepaper provides a comprehensive technical overview of the core experiments and conceptual advancements that led to the establishment of this compound's role, primarily focusing on its discovery within the intricate catalytic mechanism of carbamoyl phosphate synthetase (CPS). We will delve into the quantitative data derived from kinetic studies, the detailed methodologies of seminal experiments such as isotopic labeling and site-directed mutagenesis, and visually represent the underlying biochemical and logical frameworks through signaling pathway and workflow diagrams. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of biochemistry, enzymology, and drug development, offering a deep dive into the scientific process that unraveled the existence and function of this critical biochemical intermediate.

Introduction

The biosynthesis of carbamoyl phosphate, a crucial precursor for numerous metabolic pathways, is a thermodynamically challenging process that requires the input of two molecules of ATP. The enzyme responsible for this vital reaction, carbamoyl phosphate synthetase (CPS), has been the subject of intense investigation for decades. A central tenet of the CPS catalytic mechanism is the activation of bicarbonate, a relatively unreactive molecule, to a form that can be readily amidated. The breakthrough in understanding this process came with the proposal and subsequent experimental validation of this compound as a highly reactive, enzyme-bound intermediate.[1][2] This discovery was not a single event but rather the culmination of a series of elegant and meticulous experiments that pieced together a complex biochemical puzzle. This guide will systematically explore the key lines of evidence that solidified the role of this compound in the CPS reaction and beyond.

The Catalytic Cycle of Carbamoyl Phosphate Synthetase: The Central Role of this compound

The overall reaction catalyzed by Escherichia coli carbamoyl phosphate synthetase is the formation of carbamoyl phosphate from bicarbonate, glutamine (or ammonia), and two molecules of ATP.[3] The currently accepted mechanism proceeds through a four-step sequence, with this compound formation being the initial and critical activation step.[4]

The proposed four-step mechanism is as follows:

-

Phosphorylation of Bicarbonate: The γ-phosphate of the first ATP molecule is transferred to bicarbonate to form the mixed anhydride, this compound, and ADP. This reaction takes place in the N-terminal domain of the large subunit of CPS.[5]

-

Ammonia Generation: In the small subunit of CPS, glutamine is hydrolyzed to glutamate and ammonia.[4]

-

Carbamate Formation: The generated ammonia is channeled through a molecular tunnel to the N-terminal domain of the large subunit, where it attacks the carbonyl carbon of this compound to form carbamate, releasing inorganic phosphate.[4][6]

-

Phosphorylation of Carbamate: Carbamate is then channeled to the C-terminal domain of the large subunit, where it is phosphorylated by a second molecule of ATP to yield the final product, carbamoyl phosphate, and ADP.[5]

Quantitative Data from Key Experiments

The discovery and characterization of this compound as an intermediate relied heavily on quantitative kinetic analyses of the wild-type E. coli CPS and its mutants. The following tables summarize some of the key kinetic constants that were instrumental in elucidating the enzyme's mechanism.

Table 1: Michaelis-Menten and Inhibition Constants for E. coli Carbamoyl Phosphate Synthetase

| Substrate/Inhibitor | Constant | Value | Experimental Conditions | Reference |

| MgATP | Km | 0.2 mM | pH 7.5, 25°C, with ammonia as nitrogen source | [7] |

| Bicarbonate (HCO₃⁻) | Km | 1.0 mM | pH 7.5, 25°C, with ammonia as nitrogen source | [7] |

| Ammonia (NH₃) | Km | 1.0 mM | pH 7.5, 25°C | [7] |

| Glutamine | Km | 0.4 mM | pH 7.5, 25°C | [7] |

| Phosphate (Pi) | Ki | 1.0 mM | Competitive vs. MgATP | [7] |

| UMP | Ki | 0.2 mM | Allosteric inhibitor | [8] |

Table 2: Bicarbonate-Dependent ATPase and ATP Synthesis Activities of CPS Domains

| Enzyme/Subunit | Activity | Rate (nmol/min/mg) | Experimental Conditions | Reference |

| aCPS Subunit N | Bicarbonate-dependent ATPase | 9.62 | Room temperature | [9] |

| aCPS Subunit C | Bicarbonate-dependent ATPase | 11.0 | Room temperature | [9] |

| aCPS Subunit N | CP-dependent ATP synthesis | 6.81 | Room temperature | [9] |

| aCPS Subunit C | CP-dependent ATP synthesis | 1.78 | Room temperature | [9] |

Experimental Protocols for Key Experiments

The following sections provide detailed methodologies for the pivotal experiments that were used to identify and characterize this compound as a biochemical intermediate.

Steady-State Kinetic Analysis of Carbamoyl Phosphate Synthetase

This protocol describes a standard spectrophotometric assay used to determine the kinetic parameters of CPS.

Principle: The production of ADP, a product of both the bicarbonate phosphorylation and the overall carbamoyl phosphate synthesis reaction, is coupled to the oxidation of NADH through the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored to determine the reaction rate.

Materials:

-

Purified E. coli carbamoyl phosphate synthetase

-

HEPES buffer (pH 7.5)

-

KCl

-

MgCl₂

-

ATP

-

Bicarbonate (KHCO₃)

-

Glutamine or Ammonium Chloride (NH₄Cl)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, PEP, NADH, PK, and LDH in a cuvette.

-

Add the substrates (ATP, bicarbonate, and glutamine or ammonia) to the cuvette at varying concentrations.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small, known amount of carbamoyl phosphate synthetase.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Repeat the assay with different substrate concentrations to generate data for Michaelis-Menten and Lineweaver-Burk plots.

-

Analyze the data using non-linear regression to determine the kinetic constants (Km and Vmax).

Positional Isotope Exchange (PIX) using ³¹P NMR

This experiment provides strong evidence for the reversible formation of an enzyme-bound intermediate, such as this compound.

Principle: The enzyme is incubated with ATP that is isotopically labeled with ¹⁸O in the γ-phosphate (bridge position). If a reversible reaction occurs where the γ-phosphate is transferred to a substrate (like bicarbonate) and then returned to ADP, the ¹⁸O label can scramble between the bridge and non-bridge positions of the ATP β-γ phosphoryl linkage. This scrambling is detected by ³¹P NMR spectroscopy, as the ¹⁸O isotope induces a small upfield shift in the ³¹P resonance.

Materials:

-

Purified E. coli carbamoyl phosphate synthetase

-

[γ-¹⁸O]ATP (synthesized from ¹⁸O-labeled phosphate)

-

HEPES buffer (pH 7.5)

-

KCl

-

MgCl₂

-

Bicarbonate (KHCO₃)

-

D₂O (for NMR lock)

-

NMR spectrometer equipped for ³¹P detection

Procedure:

-

Synthesize [γ-¹⁸O]ATP with a high degree of isotopic enrichment.

-

Prepare a reaction mixture in an NMR tube containing HEPES buffer, KCl, MgCl₂, D₂O, bicarbonate, and [γ-¹⁸O]ATP.

-

Acquire a baseline ³¹P NMR spectrum of the [γ-¹⁸O]ATP to confirm the initial isotopic distribution.

-

Initiate the reaction by adding carbamoyl phosphate synthetase to the NMR tube.

-

Acquire ³¹P NMR spectra at regular time intervals to monitor the change in the β-phosphate signal of ATP.

-

Process and analyze the NMR spectra to quantify the extent of ¹⁸O scrambling from the bridge to the non-bridge position. This is observed as a change in the fine structure of the β-phosphate resonance.

-

The rate of positional isotope exchange is then compared to the rate of the net chemical reaction (ATP hydrolysis) to provide insights into the kinetics of the formation and breakdown of the enzyme-bound intermediate.[9]

Pulse-Chase Analysis with [γ-³²P]ATP

This technique is used to investigate the order of substrate binding and product release, and to trap and identify reaction intermediates.

Principle: The enzyme is briefly incubated ("pulsed") with a high-specific-activity radiolabeled substrate, such as [γ-³²P]ATP. The reaction is then rapidly quenched or diluted ("chased") with a large excess of the corresponding unlabeled substrate. By analyzing the distribution of the radiolabel in the products at different time points, the fate of the initially bound substrate can be tracked.

Materials:

-

Purified E. coli carbamoyl phosphate synthetase

-

[γ-³²P]ATP (high specific activity)

-

HEPES buffer (pH 7.5)

-

KCl

-

MgCl₂

-

Bicarbonate (KHCO₃)

-

Glutamine or Ammonium Chloride (NH₄Cl)

-

Unlabeled ATP (for the chase)

-

Quenching solution (e.g., acid or a solution to stop the reaction)

-

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for product separation

-

Scintillation counter or phosphorimager for radioactivity detection

Procedure:

-

Pulse: Incubate the enzyme with [γ-³²P]ATP and bicarbonate for a very short period (e.g., milliseconds to seconds) in a rapid-mixing apparatus.

-

Chase: Rapidly add a chase solution containing a high concentration of unlabeled ATP and the remaining substrates (glutamine or ammonia).

-

Quench: At various time points after the chase, quench the reaction by adding an appropriate stopping solution.

-

Product Separation: Separate the reaction products (ATP, ADP, Pi, and carbamoyl phosphate) using TLC or HPLC.

-

Quantification: Quantify the amount of radioactivity in each product spot or peak using a scintillation counter or phosphorimager.

-

Data Analysis: Plot the amount of radiolabeled product formed as a function of time. The results can reveal the rate of formation of the first product and the turnover of the enzyme-intermediate complex.[7][9]

Site-Directed Mutagenesis

This powerful technique allows for the targeted alteration of specific amino acid residues in the enzyme to probe their roles in catalysis and substrate binding.

Principle: The gene encoding the enzyme of interest is altered at a specific site using synthetic DNA primers containing the desired mutation. The mutated gene is then expressed in a suitable host organism (e.g., E. coli), and the resulting mutant protein is purified and characterized.

Procedure (using a QuikChange™-like method):

-

Primer Design: Design two complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.

-

PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type gene as a template, and the mutagenic primers. The PCR will generate copies of the entire plasmid containing the desired mutation.

-

Digestion of Parental DNA: Digest the PCR reaction with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which includes the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and will not be digested.

-

Transformation: Transform the DpnI-treated DNA into a competent E. coli strain.

-

Selection and Screening: Select for transformed cells on an appropriate antibiotic-containing medium. Screen individual colonies for the presence of the desired mutation by DNA sequencing.

-

Protein Expression and Purification: Express the mutant protein from a confirmed clone and purify it using standard chromatographic techniques.

-

Kinetic Characterization: Perform kinetic assays on the purified mutant enzyme to determine the effects of the mutation on its catalytic activity and substrate binding.[5]

Conclusion

The discovery of this compound as a biochemical intermediate in the reaction catalyzed by carbamoyl phosphate synthetase stands as a testament to the power of a multi-faceted experimental approach. Through a combination of steady-state and pre-steady-state kinetics, innovative isotopic labeling techniques like positional isotope exchange and pulse-chase analysis, and the precision of site-directed mutagenesis, the scientific community was able to trap and characterize a highly labile molecule that is central to the activation of bicarbonate for biosynthesis. The detailed understanding of the role of this compound has not only illuminated the intricate workings of a fundamental metabolic enzyme but has also provided a paradigm for the study of other enzymes that utilize transient, high-energy intermediates. This knowledge continues to inform research in areas ranging from metabolic engineering to the development of novel therapeutics targeting these essential pathways. The methodologies and logical frameworks presented in this guide offer a roadmap for researchers seeking to unravel the complexities of other challenging enzymatic mechanisms.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. abnmr.elte.hu [abnmr.elte.hu]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic mechanism of Escherichia coli carbamoyl-phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of rate-limiting steps of Escherichia coli carbamoyl-phosphate synthase. Rapid quench and isotope partitioning experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.tamu.edu [chem.tamu.edu]

Carboxy Phosphate: A Technical Guide on its Chemical Structure, Properties, and Pivotal Role in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy phosphate, a mixed anhydride of carbonic and phosphoric acids, is a highly reactive and transient metabolic intermediate. Despite its fleeting existence, it plays a crucial role in fundamental biosynthetic pathways, most notably as the initial activated species in the synthesis of carbamoyl phosphate. This reaction, catalyzed by carbamoyl phosphate synthetase (CPS), represents a committed step in the urea cycle and the de novo synthesis of pyrimidines.[1][2] Understanding the chemical nature, properties, and enzymatic handling of this unstable molecule is critical for researchers in enzymology, metabolic engineering, and drug development targeting these essential pathways. This technical guide provides an in-depth overview of the core chemical and biological aspects of this compound, including quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

This compound is an acyl phosphate, a class of molecules known for their high group transfer potential.[3][4][5][6][7] This reactivity stems from the linkage of a carboxyl group to a phosphate group, creating a molecule with significant thermodynamic instability in aqueous solution.

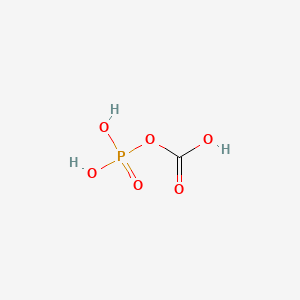

Structure

-

Molecular Formula: CHO₅P²⁻

-

IUPAC Name: (Carboxyoxy)phosphonate

-

Alternate Names: Carbonic phosphoric anhydride

The structure consists of a carboxyl group linked to a phosphate moiety via an anhydride bond.

Caption: Ball-and-stick representation of the this compound anion.

Physicochemical Properties

Biological Role and Significance

The primary and most well-characterized role of this compound is as a key intermediate in the reaction catalyzed by Carbamoyl Phosphate Synthetase (CPS).[1][2] This enzyme is central to nitrogen metabolism in a wide range of organisms.

Carbamoyl Phosphate Synthesis

CPS catalyzes the formation of carbamoyl phosphate from bicarbonate (HCO₃⁻), ammonia (or glutamine), and two molecules of ATP. The reaction proceeds through a multi-step mechanism occurring within three separate active sites connected by molecular tunnels.[8] The formation of this compound is the inaugural chemical step.

-

Activation of Bicarbonate: In the first active site, located in the N-terminal half of the large subunit of CPS, one molecule of ATP is used to phosphorylate bicarbonate. This forms the high-energy this compound intermediate and releases ADP.[1][8]

-

Reaction: HCO₃⁻ + ATP → this compound + ADP

-

-

Ammonia Generation and Attack: Concurrently, in a separate subunit, glutamine is hydrolyzed to produce ammonia. This ammonia molecule travels through a molecular tunnel to the site of this compound formation. Ammonia then acts as a nucleophile, attacking the carbonyl carbon of this compound to form carbamate and release inorganic phosphate (Pi).[8]

-

Phosphorylation of Carbamate: The carbamate intermediate is then channeled through a second tunnel to a third active site, where a second molecule of ATP phosphorylates it to yield the final product, carbamoyl phosphate.[1][8]

Caption: Signaling pathway of carbamoyl phosphate synthesis via this compound.

Quantitative Data

The formation of this compound is a partial reaction of the overall CPS enzyme cycle. This reaction, often referred to as the bicarbonate-dependent ATPase activity, can be studied in the absence of a nitrogen source (ammonia or glutamine).[9] Kinetic parameters for this specific step are crucial for understanding the enzyme's efficiency and mechanism.

Table 1: Kinetic Parameters for Bicarbonate-Dependent ATPase Activity of E. coli CPS

| Parameter | Substrate | Value | Conditions | Reference(s) |

| K_m | ATP | ~0.2 - 0.7 mM | pH 7.5, 22-25°C, in the presence of K⁺ | [9] |

| K_m | Bicarbonate | Markedly decreased by K⁺ | pH 7.5, 25°C | [10] |

| k_cat | - | Not explicitly stated | - | - |

Note: The kinetic parameters for CPS are complex due to its multiple substrates, allosteric regulation, and two distinct ATP-binding sites. The values presented are for the ATP site involved in this compound formation (often denoted ATPA). The K_m for bicarbonate is highly dependent on the presence of monovalent cation activators like potassium.[10]

Experimental Protocols

Studying a transient intermediate like this compound requires specialized experimental approaches. Key methods include assaying the partial reaction that produces it and using trapping techniques to provide direct evidence of its formation.

Protocol 1: Bicarbonate-Dependent ATPase Assay

This assay measures the rate of ATP hydrolysis that is dependent on the presence of bicarbonate, which corresponds to the rate of this compound formation and its subsequent hydrolysis. The most common method involves quantifying the release of inorganic phosphate (Pi).

Objective: To determine the rate of this compound formation by measuring the rate of bicarbonate-dependent Pi release.

Principle: The amount of inorganic phosphate released from ATP hydrolysis is measured over time using a colorimetric method, such as the malachite green assay. The rate is calculated and corrected by subtracting the rate of ATP hydrolysis in the absence of bicarbonate.

Materials:

-

Purified Carbamoyl Phosphate Synthetase (E. coli)

-

Assay Buffer: e.g., 100 mM HEPES, pH 7.5

-

ATP solution (high purity), e.g., 100 mM stock

-

MgCl₂ solution, e.g., 100 mM stock

-

KHCO₃ solution, e.g., 1 M stock

-

Malachite Green Reagent (for phosphate detection)

-

Phosphate Standard solution (e.g., KH₂PO₄)

-

Microplate reader

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. For a 50 µL final volume, a typical reaction might contain:

-

5 µL 10x Assay Buffer

-

5 µL 100 mM MgCl₂

-

5 µL 100 mM KHCO₃ (or water for the 'no bicarbonate' control)

-

X µL purified CPS enzyme (concentration to be optimized)

-

H₂O to 45 µL

-

-

Initiate Reaction: Pre-incubate the reaction mixtures at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Start the reaction by adding 5 µL of 100 mM ATP. Mix gently.

-

Time Points: At various time points (e.g., 0, 2, 5, 10, 15 minutes), remove a 10 µL aliquot of the reaction and immediately quench it by adding it to 90 µL of a stop solution (e.g., 0.5 M HCl) or directly into the malachite green reagent.

-

Phosphate Detection: Add malachite green reagent to all quenched samples and standards according to the manufacturer's protocol. Allow color to develop.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.

-

Analysis:

-

Generate a standard curve using the phosphate standards.

-

Calculate the concentration of Pi released in each sample at each time point.

-

Plot Pi concentration versus time for both the bicarbonate-containing reaction and the control.

-

The slope of the linear portion of the plot represents the initial velocity (rate).

-

Subtract the rate of the control reaction from the rate of the bicarbonate-containing reaction to obtain the true bicarbonate-dependent ATPase activity.

-

Caption: Experimental workflow for measuring bicarbonate-dependent ATPase activity.

Protocol 2: Chemical Trapping of this compound Intermediate

Direct detection of this compound is precluded by its instability. However, its formation can be proven by "trapping" it with a reducing agent. Sodium borohydride (NaBH₄) can reduce the activated carboxyl group of this compound to a stable alcohol, which can then be identified.

Objective: To provide evidence for the formation of this compound by reducing it to a stable, detectable product.

Principle: The enzyme reaction is initiated in the presence of a strong reducing agent, NaBH₄. If this compound is formed, its acyl phosphate group will be reduced to a hydroxymethyl group, yielding hydroxymethylphosphonate. The formation of this product, which would not form from bicarbonate alone, provides evidence for the transient this compound intermediate.

Materials:

-

Purified Carbamoyl Phosphate Synthetase (E. coli)

-

Reaction Buffer: e.g., 100 mM Tris-HCl, pH 7.5

-

[γ-³²P]ATP (for detection of the trapped product)

-

MgCl₂ solution

-

KHCO₃ solution

-

Sodium Borohydride (NaBH₄) solution (freshly prepared)

-

Method for separation and detection (e.g., Thin Layer Chromatography (TLC) or HPLC) and autoradiography.

Procedure:

-

Reaction Setup: Combine purified CPS, reaction buffer, MgCl₂, KHCO₃, and [γ-³²P]ATP in a reaction vessel.

-

Trapping: Initiate the reaction by adding a freshly prepared, high-concentration solution of NaBH₄. The borohydride must be present at the start to trap the intermediate as it is formed.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C).

-

Quenching: Stop the reaction by adding acid (e.g., HClO₄), which will also destroy any remaining NaBH₄.

-

Analysis:

-

Neutralize the sample.

-

Separate the reaction products using an appropriate chromatographic technique (e.g., TLC on cellulose plates).

-

Include standards for ATP, ADP, and Pi.

-

Detect the radiolabeled species by exposing the chromatogram to an X-ray film or a phosphorimager screen.

-

-

Identification: The formation of a new, radiolabeled spot corresponding to the expected migration of hydroxymethylphosphonate (the reduced product) provides evidence for the transient existence of this compound.

Conclusion

This compound is a central, albeit ephemeral, player in nitrogen metabolism. Its high reactivity, a consequence of its acyl phosphate structure, makes it an ideal activated intermediate for carboxylation reactions but also presents significant challenges for its direct study. Through specialized kinetic assays and chemical trapping experiments, its role as the initial product of bicarbonate activation by carbamoyl phosphate synthetase has been firmly established. A thorough understanding of the formation, properties, and enzymatic utilization of this compound is essential for developing novel therapeutics that target pyrimidine and urea biosynthesis, pathways critical for cell proliferation and nitrogen homeostasis.

References

- 1. Mechanism of carbamoyl phosphate synthetase from Escherichia coli--binding of the ATP molecules used in the reaction and sequestration by the enzyme of the ATP molecule that yields carbamoyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 21.8 Chemistry of Thioesters and Acyl Phosphates: Biological Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 6. 21.8 Chemistry of Thioesters and Acyl Phosphates: Biological Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. researchgate.net [researchgate.net]

The Enzymatic Keystone: A Technical Guide to Carboxy Phosphate Synthesis by Carbamoyl Phosphate Synthetase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of the highly reactive intermediate, carboxy phosphate, by Carbamoyl Phosphate Synthetase (CPS). As the gatekeeper for pyrimidine and arginine biosynthesis, and a key player in the urea cycle, understanding the intricacies of CPS function is paramount for research in metabolic diseases and for the development of novel therapeutics. This document details the core reaction mechanism, presents key quantitative data, outlines experimental protocols for studying the enzyme, and visualizes the complex biological processes involved.

The Core Reaction: A Three-Step Synthesis

The synthesis of carbamoyl phosphate is a multi-step process that occurs within the intricate architecture of the Carbamoyl Phosphate Synthetase enzyme. The initial and committing step is the formation of this compound, a highly unstable but crucial intermediate.[1] The overall reaction catalyzed by CPS can be dissected into three distinct steps:

-

Phosphorylation of Bicarbonate: The process is initiated by the ATP-dependent phosphorylation of a bicarbonate molecule to form this compound and ADP.[2][3][4] This reaction activates the otherwise unreactive bicarbonate for subsequent nucleophilic attack.

-

Nucleophilic Attack by Ammonia: The newly formed this compound is then attacked by an ammonia molecule. This ammonia is typically generated in situ from the hydrolysis of glutamine in a separate domain of the enzyme and channeled through an internal molecular tunnel to the site of this compound synthesis.[5][6] This reaction yields carbamate and inorganic phosphate.

-

Phosphorylation of Carbamate: In the final step, a second molecule of ATP is utilized to phosphorylate carbamate, producing the final product, carbamoyl phosphate, and another molecule of ADP.[2][3]

These unstable intermediates, this compound and carbamate, are channeled through the interior of the enzyme, preventing their release into the solvent and ensuring efficient conversion to carbamoyl phosphate.[7][8]

Quantitative Insights: Enzyme Kinetics

The efficiency and substrate affinity of Carbamoyl Phosphate Synthetase are critical parameters in understanding its biological role and for the development of targeted inhibitors or activators. The following tables summarize key kinetic parameters for CPS from Escherichia coli and human mitochondrial CPS1.

Table 1: Kinetic Parameters for E. coli Carbamoyl Phosphate Synthetase

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| ATP (Overall) | 250 ± 32 | 7.0 ± 0.6 | [3] |

| Bicarbonate | - | - | |

| Glutamine | 500 | - | [2] |

| Ammonia | - | - |

Note: Data for bicarbonate and ammonia K_m_ and specific k_cat_ values were not consistently available in the reviewed literature and can vary significantly with experimental conditions.

Table 2: Kinetic Parameters for Human Carbamoyl Phosphate Synthetase I (CPS1)

| Substrate/Effector | K_m_ / K_a_ (mM) | V_max_ (µmol/min/mg) | Reference |

| ATP | - | - | |

| Bicarbonate | - | - | |

| N-Acetylglutamate (NAG) | - | - |

Note: Comprehensive kinetic data for human CPS1 is often presented in the context of specific mutations or regulatory studies and can be highly dependent on the presence of the allosteric activator N-acetylglutamate (NAG).

Experimental Protocols

The study of CPS activity and the synthesis of this compound requires specialized assays due to the instability of the intermediates. Below are detailed methodologies for key experiments.

Coupled Spectrophotometric Assay for CPS Activity

This is a continuous assay that measures the rate of carbamoyl phosphate production by coupling its formation to the synthesis of citrulline by ornithine transcarbamoylase (OTC).

Principle: Carbamoyl phosphate produced by CPS reacts with ornithine in the presence of OTC to form citrulline and inorganic phosphate. The rate of citrulline formation is then determined colorimetrically.

Reagents:

-

HEPES buffer (50 mM, pH 7.5)

-

ATP solution (100 mM)

-

MgCl₂ solution (200 mM)

-

KCl solution (1 M)

-

Bicarbonate solution (1 M)

-

Glutamine or Ammonium Chloride solution (100 mM)

-

Ornithine solution (100 mM)

-

Ornithine Transcarbamoylase (OTC) enzyme

-

Purified Carbamoyl Phosphate Synthetase (CPS)

-

Colorimetric reagent for citrulline determination (e.g., diacetyl monoxime-thiosemicarbazide reagent)

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, ATP, bicarbonate, glutamine (or ammonia), and ornithine in a microcentrifuge tube or a 96-well plate.

-

Add a known amount of OTC to the reaction mixture.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified CPS enzyme.

-

Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Centrifuge the samples to pellet the precipitated protein.

-

Take an aliquot of the supernatant for citrulline quantification.

-

Add the colorimetric reagent to the supernatant and heat as required by the specific protocol to develop the color.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculate the concentration of citrulline produced using a standard curve and determine the specific activity of the CPS enzyme.

Colorimetric Assay for CPS Activity using Hydroxylamine

This method provides a direct measurement of carbamoyl phosphate by its chemical conversion to hydroxyurea.[9]

Principle: Carbamoyl phosphate reacts with hydroxylamine to form hydroxyurea. The hydroxyurea is then quantified colorimetrically.[9]

Reagents:

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

ATP solution (100 mM)

-

MgCl₂ solution (200 mM)

-

Bicarbonate solution (1 M)

-

Glutamine or Ammonium Chloride solution (100 mM)

-

Purified Carbamoyl Phosphate Synthetase (CPS)

-

Hydroxylamine solution (neutralized)

-

Colorimetric reagent for ureido compounds

Procedure:

-

Set up the enzymatic reaction with buffer, substrates (ATP, bicarbonate, glutamine/ammonia), and CPS enzyme.

-

Incubate at the desired temperature for a defined period.

-

Stop the enzymatic reaction.

-

Add hydroxylamine solution to the reaction mixture to convert the carbamoyl phosphate to hydroxyurea.

-

Incubate to allow for the chemical conversion.

-

Add the colorimetric reagent to quantify the hydroxyurea formed.

-

Measure the absorbance at the specified wavelength (e.g., 458 nm).[9]

-

Calculate the amount of carbamoyl phosphate produced based on a standard curve.

Visualizing the Process: Pathways and Workflows

Diagrammatic representations are essential for understanding the complex relationships in the enzymatic synthesis of this compound.

Caption: The three-step enzymatic synthesis of carbamoyl phosphate by CPS.

Caption: Workflow for a coupled spectrophotometric assay of CPS activity.

Caption: Allosteric regulation of Carbamoyl Phosphate Synthetase activity.

References

- 1. Long-range allosteric transitions in carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Cys-1327 and Cys-1337 in Redox Sensitivity and Allosteric Monitoring in Human Carbamoyl Phosphate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolving the Fluorescence Response of E. coli Carbamoyl Phosphate Synthetase: Mapping Intra- and Inter-Subunit Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding carbamoyl-phosphate synthetase I (CPS1) deficiency by using expression studies and structure-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The human Rad9 checkpoint protein stimulates the carbamoyl phosphate synthetase activity of the multifunctional protein CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Carboxy Phosphate in the Initiation of the Urea Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of carboxy phosphate in the initiation of the urea cycle, a critical metabolic pathway for nitrogen detoxification. This compound, a highly reactive and transient intermediate, is central to the first committed step of ureagenesis, catalyzed by the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPSI). This document provides a comprehensive overview of the formation, utilization, and significance of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Introduction: The Gateway to the Urea Cycle

The urea cycle is the primary metabolic pathway in terrestrial vertebrates for the disposal of excess nitrogen, primarily in the form of ammonia, which is highly toxic to the central nervous system. The cycle commences in the mitochondrial matrix of hepatocytes with the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase I (CPSI), a key regulatory enzyme in this pathway. The initiation of the urea cycle is critically dependent on the formation of a short-lived but essential intermediate: this compound.

The Formation and Reaction of this compound

The synthesis of carbamoyl phosphate by CPSI is a multi-step process that consumes two molecules of ATP. The formation of this compound constitutes the first of these steps.[1][2][3][4]

Step 1: Bicarbonate Phosphorylation

The first molecule of ATP is utilized to phosphorylate bicarbonate (HCO3-), forming the high-energy mixed anhydride, this compound.[1][2] This reaction is a prerequisite for the subsequent incorporation of ammonia.

Step 2: Nucleophilic Attack by Ammonia

The highly reactive this compound is then subject to a nucleophilic attack by an ammonia molecule. This reaction leads to the formation of carbamate and the release of inorganic phosphate.

Step 3: Carbamate Phosphorylation

Finally, the second molecule of ATP is used to phosphorylate carbamate, yielding the final product of the CPSI reaction, carbamoyl phosphate. This molecule then enters the urea cycle by reacting with ornithine.

The formation of this compound is the trigger for the rest of the reaction cascade within the CPSI enzyme.[5]

Quantitative Data

The study of this compound is challenging due to its transient nature. However, pre-steady-state kinetics and thermodynamic calculations have provided insights into the process.

| Parameter | Value | Organism/Conditions | Reference |

| Pre-Steady-State Kinetics | |||

| Rate constant for glutamate burst (in the presence of ATP and bicarbonate) | 1100 min⁻¹ | E. coli | [5][6] |

| Overall rate constant for carbamoyl phosphate formation | 72 min⁻¹ | E. coli | [5][6] |

| Michaelis-Menten Constants (Km) | |||

| Km for Bicarbonate (HCO₃⁻) | 3 x 10⁻³ M | Baker's Yeast | [7] |

| Thermodynamics | |||

| Standard Gibbs Free Energy Change (ΔG°') for overall CPS reaction | -23.2 kJ/mol | [8] | |

| Estimated half-life of this compound | ~70 ms | Aqueous solution |

Signaling Pathways and Logical Relationships

The initiation of the urea cycle is tightly regulated, with allosteric activation of CPSI by N-acetylglutamate (NAG) playing a central role. The formation of this compound is a key event in the catalytic cycle of the enzyme.

Caption: Initiation of the Urea Cycle via this compound.

Experimental Protocols

Purification of Mitochondrial Carbamoyl Phosphate Synthetase I (CPSI)

This protocol is adapted from methods described for the purification of CPSI from rat liver mitochondria.

Materials:

-

Fresh or frozen rat liver

-

Mitochondria Isolation Buffer (e.g., 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 20 mM HEPES, pH 7.4)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.8, 1 mM DTT, 1 mM EDTA, protease inhibitors)

-

Ammonium sulfate

-

Chromatography resins (e.g., ion-exchange, affinity)

-

Centrifuge, homogenizer, chromatography system

Procedure:

-

Mitochondria Isolation: Homogenize minced liver tissue in ice-cold Mitochondria Isolation Buffer. Perform differential centrifugation to pellet the mitochondria.

-

Mitochondrial Lysis: Resuspend the mitochondrial pellet in Lysis Buffer and lyse by sonication or dounce homogenization on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove insoluble debris.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the cleared lysate to precipitate CPSI. Collect the precipitate by centrifugation.

-

Chromatography:

-

Resuspend the pellet in a suitable buffer and dialyze to remove ammonium sulfate.

-

Apply the sample to an ion-exchange chromatography column (e.g., DEAE-Sepharose) and elute with a salt gradient.

-

Pool the active fractions and apply to an affinity chromatography column (e.g., ATP-agarose) for further purification.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Kinetic Analysis of this compound Formation using Rapid Quench-Flow

This method allows for the measurement of pre-steady-state kinetics of the CPSI reaction.

Materials:

-

Purified CPSI

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM KCl, 10 mM MgCl₂)

-

Substrates: ATP (including [γ-³²P]ATP for radiolabeling), NaHCO₃, NH₄Cl

-

Quenching Solution (e.g., 1 M HCl or 7% perchloric acid)

-

Rapid quench-flow instrument

-

Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup: Prepare two syringes for the rapid quench-flow instrument.

-

Syringe 1: Purified CPSI in Reaction Buffer.

-

Syringe 2: Substrates (including [γ-³²P]ATP and bicarbonate) in Reaction Buffer.

-

-

Rapid Mixing and Quenching:

-

The instrument rapidly mixes the contents of the two syringes to initiate the reaction.

-

The reaction is allowed to proceed for a defined, short time interval (milliseconds to seconds).

-

The reaction is then rapidly quenched by mixing with the Quenching Solution.

-

-

Product Analysis:

-

The quenched reaction mixture contains unreacted [γ-³²P]ATP and the product, ³²P-labeled this compound (which is unstable and will break down) or subsequently formed carbamoyl phosphate leading to labeled inorganic phosphate.

-

Spot an aliquot of the quenched sample onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., 0.75 M KH₂PO₄, pH 3.5) to separate ATP from inorganic phosphate.

-

-

Data Analysis:

-

Quantify the amount of radioactive product (inorganic phosphate) at each time point using a phosphorimager or by scraping the spots and using a scintillation counter.

-

Plot the product concentration versus time to determine the pre-steady-state kinetic parameters, such as the burst rate and the steady-state rate.

-

Caption: Experimental workflow for rapid quench-flow analysis.

Conclusion and Future Directions

This compound, although highly transient, is the cornerstone of urea cycle initiation. Its formation from bicarbonate and ATP by CPSI is the committed step that sets the stage for ammonia detoxification. Understanding the kinetics and regulation of this compound formation is crucial for elucidating the molecular basis of urea cycle disorders and for the development of novel therapeutic strategies. Future research, employing advanced techniques in structural biology and enzymology, will likely provide even greater insight into the dynamic role of this pivotal intermediate. The development of specific inhibitors or modulators of this compound formation could offer new avenues for managing hyperammonemia and other related metabolic diseases.

References

- 1. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]

- 2. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. quora.com [quora.com]

- 5. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The carbamate kinase-like carbamoyl phosphate synthetase of the hyperthermophilic archaeon Pyrococcus furiosus, a missing link in the evolution of carbamoyl phosphate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Carboxy Phosphate: A Linchpin in Pyrimidine Biosynthesis for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxy phosphate, a transient and highly reactive intermediate, plays a pivotal role as a precursor in the de novo synthesis of pyrimidines, fundamental building blocks of nucleic acids. This technical guide provides a comprehensive overview of the formation and utilization of this compound in the initial committed step of pyrimidine biosynthesis, catalyzed by the enzyme carbamoyl phosphate synthetase (CPS). We delve into the intricate enzymatic mechanism, its regulation, and present detailed experimental protocols for the characterization of this critical metabolic pathway. Furthermore, this guide highlights the significance of targeting this compound formation and CPS activity for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Introduction

The de novo pyrimidine biosynthesis pathway is a highly conserved and essential metabolic route responsible for the synthesis of uridine, cytidine, and thymidine nucleotides. These nucleotides are indispensable for a myriad of cellular processes, including DNA and RNA synthesis, cell division, and the formation of nucleotide-activated sugars. The first committed and rate-limiting step of this pathway is the synthesis of carbamoyl phosphate from bicarbonate, glutamine, and two molecules of ATP. This reaction is catalyzed by carbamoyl phosphate synthetase (CPS), a complex allosterically regulated enzyme.[1][2] A key, yet transient, intermediate in this reaction is this compound, formed from the phosphorylation of bicarbonate by ATP.[3][4] Understanding the intricacies of this compound metabolism is paramount for elucidating the regulation of pyrimidine biosynthesis and for the rational design of inhibitors with therapeutic potential.

The Role of this compound in Pyrimidine Synthesis

This compound is formed in the first of three sequential reactions catalyzed by carbamoyl phosphate synthetase II (CPS II) in the cytosol of eukaryotic cells.[5] The overall reaction is as follows:

2 ATP + HCO₃⁻ + Glutamine → 2 ADP + Glutamate + Carbamoyl Phosphate + Pi

The formation of carbamoyl phosphate proceeds through the following steps:

-

Phosphorylation of Bicarbonate: ATP phosphorylates bicarbonate to form this compound and ADP. This is a critical activation step.[3]

-

Ammonia Transfer: The glutamine subunit of CPS II hydrolyzes glutamine to produce ammonia, which is then channeled to the synthetase domain.

-

Carbamate Formation: The highly reactive this compound reacts with ammonia to form carbamate and inorganic phosphate.[3]

-

Phosphorylation of Carbamate: A second molecule of ATP phosphorylates carbamate to yield the final product, carbamoyl phosphate.[3]

This compound is an unstable intermediate and is not released from the enzyme. Its formation and immediate consumption within the active site of CPS II highlight a remarkable example of substrate channeling in enzymology.[6]

Signaling Pathway of De Novo Pyrimidine Synthesis

Caption: De novo pyrimidine biosynthesis pathway highlighting the formation of this compound.

Quantitative Data

The enzymatic activity of carbamoyl phosphate synthetase and the regulation of the pyrimidine pathway are characterized by specific kinetic parameters.

| Enzyme/Regulator | Substrate/Effector | Organism/Enzyme | K_m / K_i / K_a | Reference |

| Carbamoyl Phosphate Synthetase | Bicarbonate | Baker's Yeast | 3 x 10⁻³ M | [7] |

| Carbamoyl Phosphate Synthetase | Glutamine | Baker's Yeast | 5 x 10⁻⁴ M | [7] |

| Carbamoyl Phosphate Synthetase II | Bicarbonate | Mammalian | 1.4 mM | [8] |

| Carbamoyl Phosphate Synthetase II | Ammonia | Mammalian | 26 µM (low ATP) | [8] |

| Carbamoyl Phosphate Synthetase II | Ammonia | Mammalian | 166 µM (high ATP) | [8] |

| Carbamoyl Phosphate Synthetase II | UTP (Inhibitor) | Baker's Yeast | 2.4 x 10⁻⁴ M | [7] |

| Carbamoyl Phosphate Synthetase | UMP (Inhibitor) | E. coli | 9 µM (for C248D mutant) | [9] |

Experimental Protocols

Carbamoyl Phosphate Synthetase (CPS) Activity Assay (Coupled Assay)

This protocol measures the production of carbamoyl phosphate by coupling its synthesis to the formation of citrulline by ornithine transcarbamoylase (OTC). The amount of citrulline produced is then determined colorimetrically.

Experimental Workflow:

Caption: Workflow for the coupled CPS activity assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 20 mM MgCl₂, 100 mM KCl, 10 mM ornithine, 5 mM ATP, 40 mM NaHCO₃, and a saturating amount of purified ornithine transcarbamoylase.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified carbamoyl phosphate synthetase to the pre-warmed reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear.

-

Reaction Termination: Stop the reaction by adding a strong acid, such as a mixture of sulfuric acid and phosphoric acid.

-

Color Development: Add a colorimetric reagent, typically containing diacetylmonoxime and thiosemicarbazide.[4][10][11]

-

Incubation and Measurement: Heat the samples at 95-100°C for a specific time to allow for color development. After cooling to room temperature, measure the absorbance at a wavelength of approximately 540 nm.

-

Quantification: Determine the concentration of citrulline produced by comparing the absorbance to a standard curve prepared with known concentrations of citrulline.

HCO₃⁻-Dependent ATPase Activity Assay

This assay measures the partial reaction of CPS, specifically the ATP hydrolysis that is dependent on the presence of bicarbonate. This is a direct measure of the formation of the this compound intermediate.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl₂, KCl, and varying concentrations of NaHCO₃.

-

Enzyme and ATP: Add the purified CPS enzyme to the mixture. Initiate the reaction by adding a known concentration of ATP, which can be radiolabeled ([γ-³²P]ATP) for high sensitivity.[12][13]

-

Incubation: Incubate the reaction at the desired temperature for a set time.

-

Phosphate Measurement:

-

Colorimetric Method: Stop the reaction and measure the released inorganic phosphate using a colorimetric method, such as the malachite green assay.

-

Radioactive Method: If using [γ-³²P]ATP, the reaction is stopped, and the released ³²Pi is separated from the unreacted [γ-³²P]ATP using techniques like thin-layer chromatography (TLC) or charcoal binding. The amount of released ³²Pi is then quantified by scintillation counting.[12][13]

-

Analysis of Pyrimidine Pathway Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of intracellular pyrimidine metabolites.

Methodology:

-

Sample Preparation:

-

Cell Extraction: Rapidly quench metabolic activity in cell cultures (e.g., by using cold methanol) and extract the metabolites using a suitable solvent system (e.g., perchloric acid or a methanol/water mixture).

-

Tissue Extraction: Homogenize frozen tissue samples in a similar extraction solvent.

-

Neutralization and Clarification: Neutralize the extracts and centrifuge to remove precipitated proteins and cell debris.

-

-

HPLC Separation:

-

Detection: Detect the eluting metabolites using a UV detector at a specific wavelength (e.g., 260 nm or 280 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS/MS).[2][15]

-

Quantification: Determine the concentration of each metabolite by comparing its peak area to that of a known standard.

Regulation of this compound Formation

The activity of CPS II is tightly regulated to ensure the appropriate supply of pyrimidines for cellular needs, avoiding wasteful overproduction.

-

Allosteric Inhibition: The end-product of the pathway, Uridine Triphosphate (UTP), acts as a feedback inhibitor, binding to an allosteric site on CPS II and reducing its activity.[16][17][18][19][20]

-

Allosteric Activation: Phosphoribosyl pyrophosphate (PRPP), a substrate for a later step in the pathway and a key metabolite in nucleotide synthesis, acts as a feed-forward activator of CPS II.[16][17]

-

Phosphorylation: The activity of mammalian CPS II is also modulated by phosphorylation, for example, through the MAP kinase signaling pathway, which can relieve UTP inhibition and increase sensitivity to PRPP activation.[21][22]

Logical Diagram of CPS II Regulation:

Caption: Allosteric and covalent regulation of Carbamoyl Phosphate Synthetase II.

This compound Synthesis as a Drug Target

The critical role of CPS II in providing the building blocks for DNA and RNA synthesis makes it an attractive target for the development of anticancer and antimicrobial drugs. Cells with high proliferation rates, such as cancer cells, are particularly dependent on the de novo pyrimidine synthesis pathway. Therefore, inhibiting CPS II can selectively starve these cells of essential nucleotides, leading to cell cycle arrest and apoptosis.

Acivicin, a glutamine analog, has been shown to inactivate the glutamine-dependent activity of CPS by covalently modifying the glutamine-binding site.[23] The development of more specific and potent inhibitors targeting the formation of this compound or the allosteric regulatory sites of CPS II holds significant promise for future therapeutic interventions.

Conclusion

This compound, although a fleeting intermediate, is at the heart of pyrimidine biosynthesis. Its formation, catalyzed by the highly regulated enzyme carbamoyl phosphate synthetase, represents the committed step in a pathway essential for life. A thorough understanding of the biochemical and kinetic properties of this reaction, facilitated by the experimental protocols detailed in this guide, is crucial for researchers in academia and industry. The continued exploration of CPS II as a therapeutic target, with a focus on disrupting this compound metabolism, offers a promising avenue for the development of next-generation drugs to combat cancer and infectious diseases.

References

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. listarfish.it [listarfish.it]

- 5. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 7. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-range allosteric transitions in carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A colorimetric 96-well microtiter plate assay for the determination of enzymatically formed citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ATP synthase activity assay (radioactive) [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]

- 17. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 18. UTP-dependent Inhibition of Na+ Absorption Requires Activation of PKC in Endometrial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. UTP-dependent inhibition of Na+ absorption requires activation of PKC in endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrimidine nucleotide-evoked inhibition of cyclic AMP accumulation in equine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regulation of carbamoyl phosphate synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Inactivation of the amidotransferase activity of carbamoyl phosphate synthetase by the antibiotic acivicin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phosphorylation of Bicarbonate to Carboxyphosphate: A Core Mechanism in Biocatalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of bicarbonate to the high-energy intermediate carboxyphosphate is a pivotal first step in several essential biosynthetic pathways, including the urea cycle and the de novo synthesis of pyrimidines and arginine. This ATP-dependent phosphorylation is primarily catalyzed by the multi-domain enzyme Carbamoyl Phosphate Synthetase (CPS). Understanding the intricate mechanism of this reaction is crucial for elucidating fundamental biochemical processes and for the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the core mechanism of bicarbonate phosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The Core Mechanism: Bicarbonate Phosphorylation by Carbamoyl Phosphate Synthetase

The phosphorylation of bicarbonate to carboxyphosphate is the initial and rate-limiting step in the synthesis of carbamoyl phosphate.[1] This reaction is catalyzed by Carbamoyl Phosphate Synthetase (CPS), a complex enzyme that utilizes two molecules of ATP to produce one molecule of carbamoyl phosphate from bicarbonate and an amino group donor (either ammonia or glutamine).[2]

The overall reaction catalyzed by CPS can be broken down into three principal steps that occur at distinct active sites within the enzyme[1]:

-

Bicarbonate Phosphorylation: In the first step, a molecule of ATP is used to phosphorylate bicarbonate, forming the highly reactive intermediate carboxyphosphate and releasing ADP.[2] This reaction takes place in the N-terminal ATP-binding domain of the large subunit of CPS.

-

Carbamate Formation: The carboxyphosphate intermediate then reacts with an amino group, derived either from the hydrolysis of glutamine in the small subunit or from free ammonia, to form carbamate and release inorganic phosphate.

-

Carbamate Phosphorylation: Finally, a second molecule of ATP is utilized to phosphorylate carbamate, yielding the final product, carbamoyl phosphate, and another molecule of ADP.

This multi-step process involves the channeling of unstable intermediates, such as ammonia and carbamate, through a molecular tunnel within the enzyme complex, connecting the different active sites.[1]

Quantitative Data: Kinetic Parameters of Carbamoyl Phosphate Synthetase

The efficiency of bicarbonate phosphorylation is characterized by the kinetic parameters of CPS. The following table summarizes key kinetic constants for Escherichia coli and bakers' yeast CPS, providing a basis for comparative analysis.

| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |

| Escherichia coli | MgATP | 0.01 - 0.3 | - | [3] |

| Escherichia coli | HCO₃⁻ | 1 - 30 | - | [3] |

| Bakers' Yeast | Glutamine | 0.5 | - | [4] |

| Bakers' Yeast | Bicarbonate | 3 | - | [4] |

Note: k_cat_ values were not explicitly provided in the cited abstracts for all substrates. Further investigation of the full-text articles would be required for a complete dataset.

Experimental Protocols

Expression and Purification of Recombinant Carbamoyl Phosphate Synthetase

A common method for obtaining large quantities of pure CPS for in vitro studies is through recombinant expression in E. coli, often with an affinity tag such as a His-tag for simplified purification.

Protocol:

-

Vector Construction: The gene encoding the desired CPS (e.g., from E. coli) is cloned into an expression vector containing a suitable promoter (e.g., T7) and a His-tag sequence.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: A single colony is used to inoculate a small starter culture, which is then used to inoculate a larger volume of growth medium. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD₆₀₀ of ~0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lysis can be achieved by sonication or by using a French press. The lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elution: The His-tagged CPS is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol) to remove imidazole and stored at -80°C.

Site-Directed Mutagenesis of Carbamoyl Phosphate Synthetase

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the active site of CPS.

Protocol:

-

Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed. The primers should be 25-45 bases in length with the mutation in the center.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type CPS gene as a template, and the mutagenic primers. The PCR program typically involves an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

-

Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

-

Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

-

Selection and Sequencing: Colonies are selected on antibiotic-containing plates, and plasmid DNA is isolated. The presence of the desired mutation and the absence of any other mutations are confirmed by DNA sequencing.

Enzyme Activity Assays

This continuous assay measures the rate of ADP production, which is coupled to the oxidation of NADH.

Protocol:

-

Assay Mixture: A reaction mixture is prepared containing 50 mM HEPES buffer (pH 7.5), 100 mM KCl, 15 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 mM ornithine, and saturating amounts of lactate dehydrogenase, pyruvate kinase, and ornithine transcarbamoylase.[3]

-

Substrate Addition: The substrates, MgATP, bicarbonate, and glutamine (or ammonia), are added to the mixture.[3]

-

Initiation and Monitoring: The reaction is initiated by the addition of a small amount of purified CPS. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

This assay measures the partial reaction of ATP hydrolysis that is dependent on the presence of bicarbonate.

Protocol:

-

Assay Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.

-

Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., 50 mM HEPES, pH 7.5), MgCl₂, KCl, and varying concentrations of bicarbonate.

-

Initiation: The reaction is initiated by the addition of CPS and ATP.

-

Termination and Detection: The reaction is stopped at various time points by the addition of a quenching agent (e.g., trichloroacetic acid). The amount of Pi produced is then determined by adding the colorimetric reagent and measuring the absorbance at the appropriate wavelength.

³¹P NMR can be used to directly observe the formation of carbamoyl phosphate and other phosphorus-containing intermediates.

Protocol:

-

Sample Preparation: A reaction mixture containing purified CPS, substrates (ATP, bicarbonate, and glutamine/ammonia), and a D₂O lock signal is prepared in an NMR tube.

-

Data Acquisition: ³¹P NMR spectra are acquired over time to monitor the decrease in the ATP signal and the appearance of the carbamoyl phosphate and inorganic phosphate signals.

-

Data Analysis: The concentrations of the different species are determined by integrating the corresponding peaks in the NMR spectra.

Visualizing the Core Mechanism and Experimental Workflows

Signaling Pathway of Carbamoyl Phosphate Synthesis

References

- 1. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 3. chem.tamu.edu [chem.tamu.edu]

- 4. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Guide to Carbonic-Phosphoric Anhydride Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic-phosphoric anhydride, also known as carboxy phosphate, is a high-energy mixed anhydride of significant interest in biochemistry and drug development. Its primary role is as a key, albeit transient, intermediate in the enzymatic synthesis of carbamoyl phosphate, a crucial precursor in the biosynthesis of pyrimidines and arginine, and in the urea cycle. Understanding the history of its discovery, its chemical properties, and the experimental methods used to study it provides a critical foundation for researchers exploring enzyme mechanisms and designing novel therapeutics targeting these pathways. This technical guide provides an in-depth overview of the history of carbonic-phosphoric anhydride research, details key experimental protocols, and presents relevant data in a structured format.

A Brief History of Carbonic-Phosphoric Anhydride Research

The journey to understanding carbonic-phosphoric anhydride is intrinsically linked to the study of carbamoyl phosphate synthetase (CPS), the enzyme responsible for its formation. The story begins with the discovery and synthesis of carbamoyl phosphate in 1955 by Mary Ellen Jones and Fritz Lipmann, which set the stage for investigating its biosynthesis.[1]

Subsequent research on the mechanism of CPS led to the hypothesis of an activated intermediate. It was proposed that bicarbonate is first "activated" by ATP before its amination. This activated intermediate was later identified as carbonic-phosphoric anhydride (this compound).[2][3] Extensive studies, particularly on the E. coli carbamoyl phosphate synthetase, provided strong evidence for the formation of this unstable mixed anhydride at one of the two ATP-utilizing active sites of the enzyme.[4][5]

Key experimental evidence for the existence of this compound as a kinetically competent intermediate came from trapping experiments. Researchers were able to intercept the short-lived intermediate using chemical methods, providing direct proof of its formation during the enzymatic reaction.[2] These pivotal experiments solidified the role of carbonic-phosphoric anhydride in the multi-step reaction catalyzed by CPS.

The Role of Carbonic-Phosphoric Anhydride in the Carbamoyl Phosphate Synthetase (CPS) Reaction

Carbamoyl phosphate synthetase catalyzes the formation of carbamoyl phosphate from bicarbonate, glutamine (or ammonia), and two molecules of ATP. The reaction proceeds through a series of steps where carbonic-phosphoric anhydride is the first key intermediate.

The currently accepted mechanism involves the following steps:

-

Phosphorylation of Bicarbonate: In the first step, one molecule of ATP is used to phosphorylate bicarbonate, forming carbonic-phosphoric anhydride (this compound) and releasing ADP. This reaction takes place in the N-terminal half of the large subunit of CPS.[4][5]

-

Amination of this compound: The highly reactive this compound then reacts with ammonia, which is generated from the hydrolysis of glutamine in the small subunit of the enzyme. This reaction forms carbamate and inorganic phosphate.[5]

-

Phosphorylation of Carbamate: In the final step, a second molecule of ATP is used to phosphorylate carbamate, yielding the final product, carbamoyl phosphate, and another molecule of ADP.[5]

The unstable nature of the this compound and carbamate intermediates necessitates their transfer through a molecular tunnel within the enzyme complex, connecting the different active sites.[4]

Quantitative Data

While the existence and role of carbonic-phosphoric anhydride are well-established, its high reactivity makes direct quantitative analysis challenging. The available literature primarily focuses on its enzymatic context rather than its isolated properties.

Table 1: Stability of a Related Compound - Carbamoyl Phosphate

| Compound | Condition | Half-life | Reference |

| Carbamoyl Phosphate | 37 °C, physiological pH | ~5 minutes | [1] |

| Carbamoyl Phosphate | 95-100 °C | < 2 seconds | [1] |

Experimental Protocols

The transient nature of carbonic-phosphoric anhydride requires specialized techniques to study its formation and properties. The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Trapping of Enzyme-Bound this compound by Borohydride Reduction

This method provides evidence for the formation of this compound by reducing it to a stable product, formate, which can then be quantified.

Materials:

-

Purified glutamine-dependent carbamyl phosphate synthetase

-

[¹⁴C]Bicarbonate

-

ATP

-

MgCl₂

-

KCl

-

Potassium borohydride (KBH₄)

-

Tris-HCl buffer

-

Perchloric acid

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, ATP, and the carbamoyl phosphate synthetase enzyme.

-

Initiate the reaction by adding [¹⁴C]bicarbonate to the mixture.

-

After a short incubation period to allow for the formation of the enzyme-bound this compound, add a solution of potassium borohydride to the reaction mixture. This rapidly reduces the this compound to [¹⁴C]formate.

-

Quench the reaction by adding perchloric acid.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of [¹⁴C]formate using techniques such as ion-exchange chromatography.

-

Quantify the amount of [¹⁴C]formate by liquid scintillation counting.

Protocol 2: Isolation of this compound as a Trimethyl Derivative using Diazomethane

This protocol allows for the chemical identification of this compound by converting it to a more stable, volatile derivative that can be analyzed by chromatography.

Materials:

-

Purified glutamine-dependent carbamyl phosphate synthetase

-

[¹⁴C]Bicarbonate

-

[γ-³²P]ATP

-

MgCl₂

-

KCl

-

Diazomethane in ether solution (handle with extreme caution in a fume hood)

-

Authentic trimethyl this compound standard

-

Chromatography system (e.g., thin-layer chromatography or gas chromatography)

Procedure:

-

Prepare a reaction mixture containing the enzyme, MgCl₂, KCl, [γ-³²P]ATP, and [¹⁴C]bicarbonate.

-

Allow the enzymatic reaction to proceed for a short period to generate the labeled this compound intermediate.

-

Treat the reaction mixture with a solution of diazomethane in ether. Diazomethane methylates the carboxylic acid and phosphate groups, forming trimethyl this compound.

-

After the methylation reaction is complete, evaporate the ether under a stream of nitrogen.

-

Analyze the resulting residue by co-chromatography with an authentic standard of trimethyl this compound.

-

Detect the presence of the doubly labeled ([¹⁴C] and [³²P]) trimethyl this compound derivative to confirm the identity of the intermediate.

Visualizations

Signaling Pathway: Carbamoyl Phosphate Synthesis

Caption: The enzymatic synthesis of carbamoyl phosphate via a this compound intermediate.

Experimental Workflow: Trapping of this compound

Caption: Experimental workflows for trapping the this compound intermediate.

Conclusion

The study of carbonic-phosphoric anhydride, or this compound, provides a fascinating example of a transient yet vital intermediate in a fundamental biochemical pathway. From its theoretical proposal to its definitive experimental confirmation, the research into this mixed anhydride has significantly advanced our understanding of enzyme catalysis. The experimental techniques developed to trap and identify this labile molecule are a testament to the ingenuity of biochemists. For researchers in drug development, a thorough understanding of the formation and reactivity of this compound within the active site of carbamoyl phosphate synthetase offers potential avenues for the design of specific inhibitors targeting this critical metabolic step. While quantitative data on the isolated molecule remains elusive due to its instability, the methodologies and conceptual framework established by decades of research provide a solid platform for future investigations.

References

- 1. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-range allosteric transitions in carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Unraveling the Formation of Carboxy Phosphate: A Theoretical and Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction